molecular formula C10H8N2O B2544073 (Z)-3-cyano-2-phenylprop-2-enamide CAS No. 302966-88-7

(Z)-3-cyano-2-phenylprop-2-enamide

Cat. No. B2544073
CAS RN: 302966-88-7
M. Wt: 172.187
InChI Key: ACSIXTNLSYCMDY-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-cyano-2-phenylprop-2-enamide, also known as (Z)-3-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the α,β-unsaturated amide family and has a molecular formula of C10H8N2O.

Mechanism of Action

The mechanism of action of (Z)-3-cyano-2-phenylprop-2-enamide varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. It does this by inhibiting the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH in plants.
Biochemical and Physiological Effects:
(Z)-3-cyano-2-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. This can lead to a reduction in crop yield loss due to weed competition.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-cyano-2-phenylprop-2-enamide in lab experiments include its low cost and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on (Z)-3-cyano-2-phenylprop-2-enamide. In medicine, further studies could investigate its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, research could focus on developing more effective herbicides based on this compound. In material science, future research could explore the use of (Z)-3-cyano-2-phenylprop-2-enamide in the development of more efficient organic electronic devices.

Synthesis Methods

The synthesis of (Z)-3-cyano-2-phenylprop-2-enamide can be achieved through various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then subjected to a decarboxylation reaction to yield (Z)-3-cyano-2-phenylprop-2-enamide.

Scientific Research Applications

(Z)-3-cyano-2-phenylprop-2-enamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their photosynthesis process.
In material science, this compound has been studied for its potential use in the development of organic electronic devices such as OLEDs (organic light-emitting diodes) and solar cells.

properties

IUPAC Name

(Z)-3-cyano-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXTNLSYCMDY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.